2-Cyclopropoxyacetic acid
CAS No.: 246869-07-8
Cat. No.: VC7962032
Molecular Formula: C5H8O3
Molecular Weight: 116.11
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 246869-07-8 |
---|---|
Molecular Formula | C5H8O3 |
Molecular Weight | 116.11 |
IUPAC Name | 2-cyclopropyloxyacetic acid |
Standard InChI | InChI=1S/C5H8O3/c6-5(7)3-8-4-1-2-4/h4H,1-3H2,(H,6,7) |
Standard InChI Key | KMWUDQCOBHVOGJ-UHFFFAOYSA-N |
SMILES | C1CC1OCC(=O)O |
Canonical SMILES | C1CC1OCC(=O)O |
Introduction
Physicochemical Properties of Related Compounds
Cyclopropylacetic Acid (CAS 5239-82-7)
This compound, with the formula C₅H₈O₂, exhibits the following properties :
Property | Value |
---|---|
Molecular Weight | 100.12 g/mol |
Density | 1.14 g/mL at 25°C |
Boiling Point | 191.7°C at 760 mmHg |
Flash Point | 93°C |
pKa | 4.76 (predicted) |
Solubility | Slightly soluble in chloroform |
Its synthesis typically involves the alkylation of malonic ester derivatives with cyclopropane precursors, followed by hydrolysis and decarboxylation .
(2S)-Amino(cyclopropyl)acetic Acid (CAS 15785-26-9)
This chiral amino acid derivative (C₅H₉NO₂) has a cyclopropane ring attached to the alpha-carbon of glycine :
Property | Value |
---|---|
Molecular Weight | 115.13 g/mol |
Melting Point | 251°C |
Boiling Point | 253.5°C at 760 mmHg |
Density | 1.3 g/cm³ |
Its high melting point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the amino and carboxyl groups .
Cyclopropyl(oxo)acetic Acid (CAS 13885-13-7)
This ketone-containing analog (C₅H₆O₃) features a cyclopropane ring adjacent to a glyoxylic acid moiety :
Property | Value |
---|---|
Molecular Weight | 114.10 g/mol |
Boiling Point | 195.2°C at 760 mmHg |
Density | 1.4 g/cm³ |
LogP | -0.87 |
The low LogP value indicates high polarity, consistent with its ketone and carboxylic acid functionalities .
Synthetic Pathways and Reactivity
Cyclopropane rings are often introduced via Simmons–Smith cyclopropanation or through ring-closing metathesis. For cyclopropylacetic acid, a common route involves the reaction of cyclopropylmethyl magnesium bromide with carbon dioxide, followed by acidification . Derivatives like (2S)-amino(cyclopropyl)acetic acid may be synthesized via enzymatic resolution or asymmetric hydrogenation of corresponding α,β-unsaturated precursors .
Applications in Pharmaceutical and Material Science
Material Science
The high density and thermal stability of cyclopropane derivatives make them candidates for high-performance polymers. For instance, cyclopropylacetic acid derivatives have been copolymerized with ethylene to enhance tensile strength .
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